molecular formula C24H37N3O6S B3345242 t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester CAS No. 102714-80-7

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester

Cat. No.: B3345242
CAS No.: 102714-80-7
M. Wt: 495.6 g/mol
InChI Key: FFMYWYKYVNEZIV-ROUUACIJSA-N
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Description

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is commonly employed as a protecting group in organic synthesis, particularly in the preparation of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester typically involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the amino group. The process begins with the protection of the amino group of methionine using Boc anhydride in the presence of a base such as sodium hydroxide. This is followed by the coupling of the protected methionine with aminobutyric acid and phenylalanine methyl ester using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

    Biological Studies: Utilized in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Industrial Applications: Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during peptide bond formation. The protected amino acid can then be selectively deprotected under acidic conditions to reveal the free amino group, allowing for further peptide elongation .

Comparison with Similar Compounds

Similar Compounds

    t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine: Similar structure but without the methyl ester group.

    t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

    t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine isopropyl ester: Similar structure with an isopropyl ester group instead of a methyl ester group.

Uniqueness

t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester is unique due to its specific combination of protecting groups and ester functionalities, which provide stability and reactivity suitable for peptide synthesis. Its use in solid-phase peptide synthesis allows for efficient and high-yield production of peptides .

Properties

IUPAC Name

methyl (2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O6S/c1-23(2,3)33-22(31)26-17(13-14-34-7)19(28)27-24(4,5)21(30)25-18(20(29)32-6)15-16-11-9-8-10-12-16/h8-12,17-18H,13-15H2,1-7H3,(H,25,30)(H,26,31)(H,27,28)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMYWYKYVNEZIV-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC(C)(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908014
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102714-80-7
Record name t-Butyloxycarbonyl-methionyl-aminobutyryl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{1-hydroxy-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)imino]-2-methylpropan-2-yl}-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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